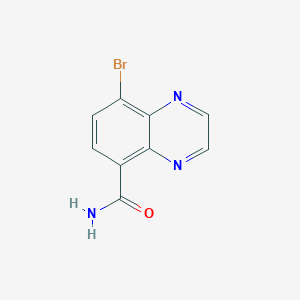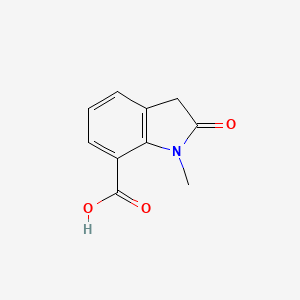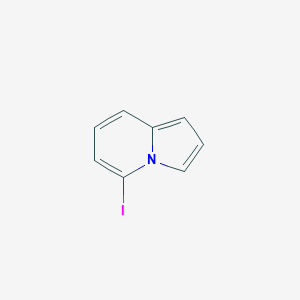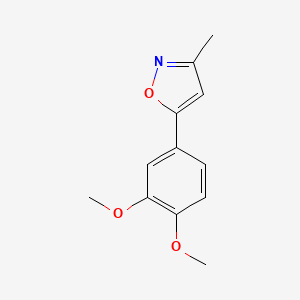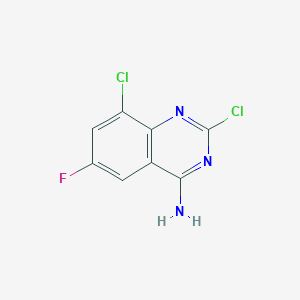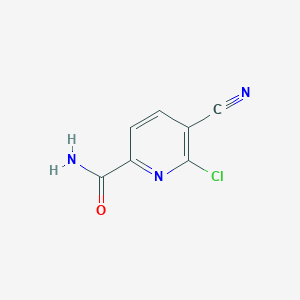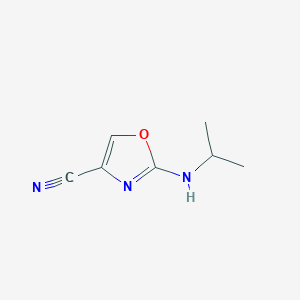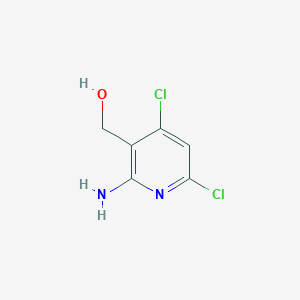![molecular formula C7H4ClN3 B13669955 7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
7-Chloropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a chlorine atom at the 7th position. This compound is part of the pyridopyrimidine family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine typically involves the diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in hydrochloric acid, followed by nitration and subsequent reactions with nucleophilic reagents . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, leading to the formation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can undergo intramolecular cyclization to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can also undergo Suzuki coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridopyrimidine derivative.
Scientific Research Applications
7-Chloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, it can modulate various cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Amino-4-chloropyrido[2,3-d]pyrimidine
Comparison: 7-Chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H4ClN3 |
|---|---|
Molecular Weight |
165.58 g/mol |
IUPAC Name |
7-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H |
InChI Key |
LXVSEBITSJJZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


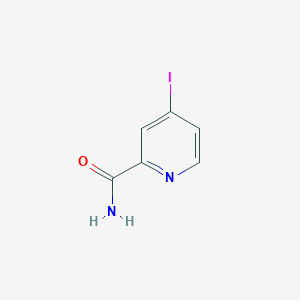
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
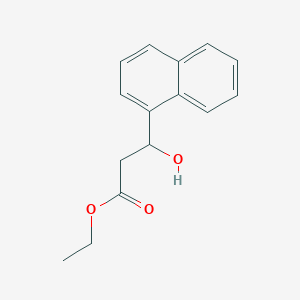
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
